molecular formula C13H11NO4S2 B12806842 S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate CAS No. 94583-15-0

S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate

Cat. No.: B12806842
CAS No.: 94583-15-0
M. Wt: 309.4 g/mol
InChI Key: YCDHTGFBBLBXML-UHFFFAOYSA-N
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Description

S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate: is an organic compound with the molecular formula C14H14O2S2. This compound is characterized by its unique structure, which includes a sulfonothioate group attached to a hydroxy(oxido)amino group and a methylphenyl group. It is primarily used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate typically involves the reaction of 4-methylphenyl sulfonyl chloride with 4-hydroxy(oxido)aminobenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate can undergo oxidation reactions, leading to the formation of sulfonic acids.

    Reduction: Reduction of this compound typically results in the formation of sulfonamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of sulfonothioate derivatives.
  • Acts as an intermediate in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine:

  • Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

  • S-(4-Methylphenyl) 4-methylbenzenesulfonothioate
  • S-(4-Methylphenyl) 4-nitrobenzenesulfonothioate

Comparison:

  • S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate is unique due to the presence of the hydroxy(oxido)amino group, which imparts distinct chemical reactivity and biological activity compared to other sulfonothioates.
  • The hydroxy(oxido)amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a biochemical probe or therapeutic agent.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications

Properties

CAS No.

94583-15-0

Molecular Formula

C13H11NO4S2

Molecular Weight

309.4 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfonylsulfanylbenzene

InChI

InChI=1S/C13H11NO4S2/c1-10-2-6-12(7-3-10)19-20(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3

InChI Key

YCDHTGFBBLBXML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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